molecular formula C15H13N3O8 B11486553 {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid

{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid

Cat. No.: B11486553
M. Wt: 363.28 g/mol
InChI Key: YFOGEHLJFQNLRN-AATRIKPKSA-N
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Description

{2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a phenoxy group, and an acetic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic conditions.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.

    Ethenylation: The ethenyl group is added through a Heck reaction, which involves the coupling of a halogenated pyrimidine derivative with an alkene in the presence of a palladium catalyst.

    Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate.

    Phenoxyacetic Acid Formation: The final step involves the formation of the phenoxyacetic acid moiety through an esterification reaction between the methoxyphenol derivative and chloroacetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitro group.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, and it is being investigated as a lead compound for drug development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

Uniqueness

The uniqueness of {2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]-6-methoxyphenoxy}acetic acid lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H13N3O8

Molecular Weight

363.28 g/mol

IUPAC Name

2-[2-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C15H13N3O8/c1-25-9-4-2-3-8(13(9)26-7-11(19)20)5-6-10-16-14(21)12(18(23)24)15(22)17-10/h2-6H,7H2,1H3,(H,19,20)(H2,16,17,21,22)/b6-5+

InChI Key

YFOGEHLJFQNLRN-AATRIKPKSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC(=O)O)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

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